5-Chloro-2-mercaptobenzothiazole

Catalog No.
S607822
CAS No.
5331-91-9
M.F
C7H4ClNS2
M. Wt
201.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-mercaptobenzothiazole

CAS Number

5331-91-9

Product Name

5-Chloro-2-mercaptobenzothiazole

IUPAC Name

5-chloro-3H-1,3-benzothiazole-2-thione

Molecular Formula

C7H4ClNS2

Molecular Weight

201.7 g/mol

InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)

InChI Key

NKYDKCVZNMNZCM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2

Synonyms

5-chloro-2-mercaptobenzothiazole

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Analysis of Lipopolysaccharide

Synthesis of Mixed Ligand Silver (I) Chloride Complex

5-Chloro-2-mercaptobenzothiazole (CMBT) is a heterocyclic organic compound belonging to the class of thiones. It is a white to slightly yellow crystalline solid []. CMBT has gained significance in scientific research due to its unique properties and potential applications in various fields [, ].


Molecular Structure Analysis

CMBT possesses a bicyclic structure consisting of a benzene ring fused with a thiazole ring. The chlorine atom is attached to the fifth position (C-5) of the benzene ring, while the mercapto group (SH) is attached to the second position (C-2) of the thiazole ring [, ]. The presence of the sulfur atom in the thiazole ring contributes to the thione character of CMBT [].

Here are some notable aspects of CMBT's structure:

  • The combination of the aromatic benzene ring and the electron-withdrawing chlorine atom can influence the reactivity of the molecule [].
  • The presence of the thiol group (SH) makes CMBT a nucleophile, capable of reacting with electrophiles [].
  • The thione functionality (C=S) can participate in hydrogen bonding and complexation reactions [].

Chemical Reactions Analysis

CMBT can participate in various chemical reactions due to its functional groups. Here are some relevant examples:

  • Synthesis: CMBT can be synthesized by reacting 2-amino-5-chlorobenzenethiol with formic acid [].

Balanced Chemical Equation:

C6H4Cl-NH2-SH + HCOOH -> C7H4ClNS2 + H2O

  • Reactions with fluorinated agents

    CMBT can act as a hydrogen fluoride (HF) acceptor. This property has been utilized in the synthesis of fluorinated drugs like 5-chloro-2-(4'-fluorophenylsulfonyl)benzothiazole, a potential cancer treatment [].

  • Other reactions

    Limited information is available on other specific reactions involving CMBT. However, due to its functional groups, it is likely to undergo reactions typical of thiols and aromatic compounds [].


Physical And Chemical Properties Analysis

  • Melting point: 142-144 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) []
  • Stability: Stable under normal storage conditions []
  • Analysis of peptidoglycan muropeptides: CMBT has been employed in the analysis of peptidoglycan, a major component of bacterial cell walls []. The exact mechanism by which it interacts with peptidoglycan is not fully elucidated, but it might involve interactions with the thiol group and the thione functionality.

CMBT can pose some safety hazards:

  • Toxicity: Studies indicate moderate toxicity in animals, with an LD50 (lethal dose for 50% of test population) of 3200 mg/kg body weight in rats [].
  • Skin and eye irritant: CMBT can cause irritation upon contact with skin and eyes [].

Precautionary measures include wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling CMBT [].

XLogP3

3

UNII

R9099U429R

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5331-91-9

Wikipedia

5-chloro-2-mercaptobenzothiazole

Dates

Modify: 2023-08-15
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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